(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15849807
Molecular Formula: C21H26N2OS
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2OS |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | [2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C21H26N2OS/c1-21(2,3)25-19-13-12-17(15-22-19)18-11-7-8-14-23(18)20(24)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3 |
| Standard InChI Key | WEWSHRYJABKLHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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A piperidine ring (C₅H₁₁N) serving as a central scaffold.
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A pyridine ring (C₅H₄N) substituted at the 6-position with a tert-butylthio (-S-C(CH₃)₃) group.
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A phenylmethanone (C₆H₅-CO-) group attached to the piperidine nitrogen.
This arrangement creates a conformationally flexible yet sterically hindered system, with the tert-butylthio group contributing to lipophilicity and potential membrane permeability.
Molecular Data
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₂OS |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | [2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |
| Canonical SMILES | CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
| InChIKey | WEWSHRYJABKLHX-UHFFFAOYSA-N |
| PubChem CID | 102542220 |
The tert-butylthio group enhances steric bulk and electron-rich characteristics, potentially influencing binding interactions with biological targets.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of (2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step reactions:
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Pyridine Functionalization:
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Introduction of the tert-butylthio group to 6-chloropyridin-3-amine via nucleophilic aromatic substitution (SNAr) using tert-butylthiolate.
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Reaction conditions: Anhydrous DMF, 60–80°C, 12–24 hours.
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Piperidine Coupling:
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The modified pyridine undergoes alkylation with a piperidine derivative, often employing Mitsunobu conditions (DIAD, PPh₃) to achieve stereochemical control.
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Acylation:
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The piperidine nitrogen is acylated with benzoyl chloride or equivalent electrophiles in the presence of a base (e.g., triethylamine).
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Purification and Characterization
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–40%) yields >95% purity.
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Analytical Confirmation:
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¹H/¹³C NMR: Key signals include δ 1.45 ppm (tert-butyl CH₃) and δ 8.2 ppm (pyridine H-2/H-4).
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HRMS: [M+H]⁺ observed at m/z 355.1812 (calculated 355.1815).
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Biological Activities and Mechanistic Insights
Preliminary Pharmacological Profiles
While detailed mechanistic studies are lacking, structural analogs suggest potential interactions with:
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Enzymatic Targets: Inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) due to sulfur-mediated coordination.
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Receptor Systems: Modulation of G protein-coupled receptors (GPCRs) via the piperidine scaffold’s conformational flexibility.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for targeted derivatization:
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Piperidine Modifications: Introduction of fluorine or hydroxyl groups to adjust pharmacokinetics.
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Thioether Replacements: Substituting tert-butylthio with sulfone or sulfonamide groups to enhance solubility.
Future Research Directions
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Mechanistic Elucidation: Detailed enzymology studies to identify primary targets.
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In Vivo Efficacy: Pharmacokinetic profiling in rodent models.
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Toxicology: Acute and subchronic toxicity assessments.
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Structural Analogs: Synthesis of derivatives to explore structure-activity relationships (SAR).
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